

13C NMR Chemical Shifts of Ethyl Crotonate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl crotonate*

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This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for **ethyl crotonate**. **Ethyl crotonate**, an α,β -unsaturated ester, is a valuable molecule in organic synthesis and serves as a fundamental structure for understanding the electronic effects in conjugated systems. This document offers a detailed summary of its 13C NMR spectral data, experimental methodologies, and a logical framework for spectral assignment.

13C NMR Chemical Shift Data

The 13C NMR spectrum of **ethyl crotonate** presents six distinct resonances corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, with the carbonyl and olefinic carbons exhibiting characteristic downfield shifts.

The chemical shifts for **ethyl crotonate**, as determined in deuterated chloroform (CDCl3), are summarized in the table below. These values are compiled from multiple sources to provide a reliable reference.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Carbon Atom (Numbering)	Chemical Structure	Hybridization	Functional Group	Chemical Shift (ppm) in CDCl3
1	CH3-CH=CH-COOCH2-CH3	sp3	Methyl	14
2	CH3-CH=CH-COOCH2-CH3	sp3	Methylene	60
3	CH3-CH=CH-COOCH2-CH3	sp2	Carbonyl	167
4	CH3-CH=CH-COOCH2-CH3	sp2	Olefinic (α -carbon)	123
5	CH3-CH=CH-COOCH2-CH3	sp2	Olefinic (β -carbon)	144
6	CH3-CH=CH-COOCH2-CH3	sp3	Methyl	18

Note: The numbering of carbon atoms is for illustrative purposes and may not follow IUPAC nomenclature.

Experimental Protocols

The acquisition of high-quality ^{13}C NMR spectra is crucial for accurate chemical shift determination. The following provides a generalized experimental protocol for obtaining the ^{13}C NMR spectrum of **ethyl crotonate**.

Sample Preparation:

- Concentration: Prepare a solution of **ethyl crotonate** in deuterated chloroform (CDCl3). Concentrations of 5% to 25% (v/v) have been reported to yield good quality spectra.[\[1\]](#)[\[2\]](#) For quantitative analysis, a concentration of 1 M in CDCl3 can be used.[\[4\]](#)
- Solvent: CDCl3 is a common solvent for acquiring the ^{13}C NMR spectrum of **ethyl crotonate**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 60 MHz or higher) is suitable for resolving all carbon signals.[\[4\]](#)
- Nucleus: Observe the ^{13}C nucleus.
- Pulse Program: A standard single-pulse experiment with proton decoupling is used for a broadband ^{13}C spectrum.
- Acquisition Parameters:
 - Pulse Width: A 30° to 90° pulse width can be used. For carbons with long relaxation times, such as the carbonyl carbon, a smaller pulse angle (e.g., 30°) and a longer relaxation delay may be necessary to obtain a quantitative signal.[\[2\]](#)
 - Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.[\[2\]](#)
 - Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a 25% sample, a single scan may be sufficient on a modern spectrometer.[\[3\]](#)

Spectral Editing (DEPT):

To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.

- DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.
- DEPT-90: This experiment only shows CH signals.
- DEPT-45: This experiment shows all protonated carbon signals (CH, CH₂, and CH₃) as positive peaks.

By comparing the broadband ^{13}C spectrum with the DEPT spectra, the multiplicity of each carbon can be determined, which greatly simplifies the assignment process.^{[1][3][4]} For example, the carbonyl carbon at ~ 167 ppm will be absent in all DEPT spectra, confirming its quaternary nature.^{[1][3][4]}

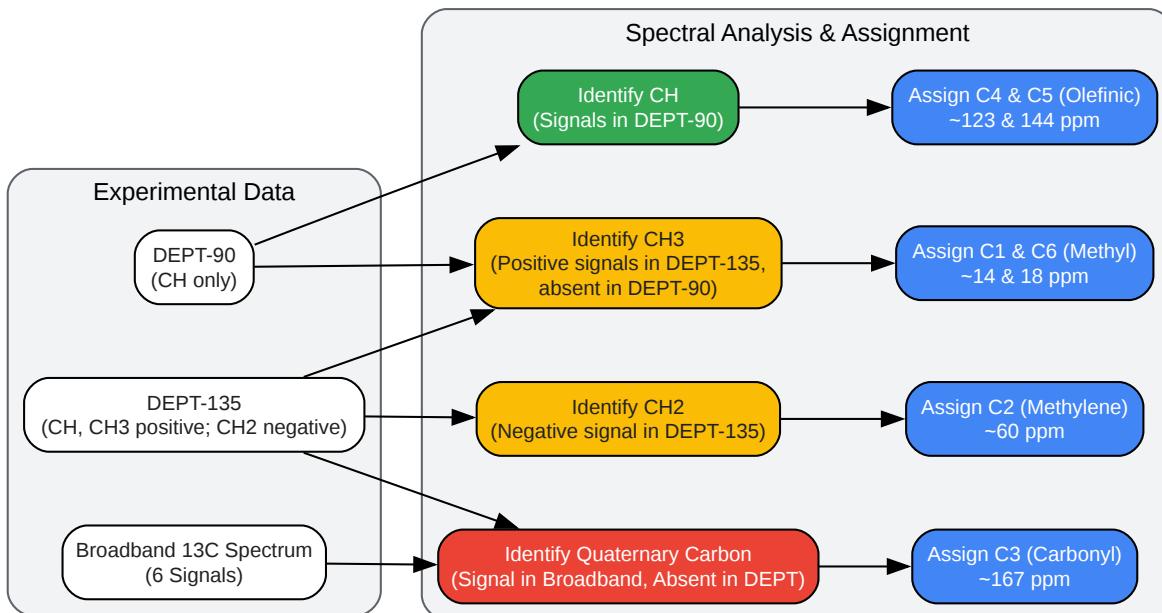
2D NMR Experiments:

For unambiguous assignment, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

- HSQC: Correlates carbon atoms to their directly attached protons.
- HMBC: Shows correlations between carbons and protons over two or three bonds, which is particularly useful for assigning quaternary carbons.

Logical Workflow for ^{13}C NMR Signal Assignment

The assignment of the ^{13}C NMR signals of **ethyl crotonate** follows a logical progression, integrating information from the broadband spectrum and spectral editing techniques. The following diagram illustrates this workflow.



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